Cellular Potency in Ral-Dependent Lung Cancer Lines: RBC8 vs. BQU57
In soft agar colony formation assays using Ral-dependent human lung cancer cell lines H2122 and H358, RBC8 exhibits IC50 values of 3.5 μM and 3.4 μM, respectively. In contrast, its optimized derivative BQU57 demonstrates approximately 1.8-fold and 2.6-fold higher potency, with IC50 values of 2.0 μM (H2122) and 1.3 μM (H358) [1]. Both compounds show no inhibition of colony formation in Ral-independent H460 or Calu-6 lines, confirming on-target Ral dependency [1].
| Evidence Dimension | Inhibition of Anchorage-Independent Growth (IC50) |
|---|---|
| Target Compound Data | H2122: 3.5 μM; H358: 3.4 μM |
| Comparator Or Baseline | BQU57: H2122: 2.0 μM; H358: 1.3 μM |
| Quantified Difference | BQU57 is 1.8x (H2122) and 2.6x (H358) more potent |
| Conditions | Soft agar colony formation assay; human lung cancer cell lines H2122 and H358; 2-4 weeks at 37°C |
Why This Matters
RBC8 serves as the benchmark for validating improved Ral inhibitors; its reproducible IC50 values in Ral-dependent models provide a critical baseline for assessing potency gains in analog development.
- [1] Yan C, Liu D, Li L, et al. Discovery and characterization of small molecules that target the GTPase Ral. Nature. 2014;515(7527):443-447. doi:10.1038/nature13713. (Data also aggregated on vendor datasheets per primary reference). View Source
